molecular formula C7H10O5 B088873 2-(Oxolan-3-yl)propanedioic acid CAS No. 1354951-08-8

2-(Oxolan-3-yl)propanedioic acid

Cat. No.: B088873
CAS No.: 1354951-08-8
M. Wt: 174.15 g/mol
InChI Key: HQUBKNURKXIOCY-UHFFFAOYSA-N
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Description

2-(Oxolan-3-yl)propanedioic acid, also known as 2-(tetrahydrofuran-3-yl)malonic acid, is an organic compound with the molecular formula C7H10O5. It is a dicarboxylic acid that features a tetrahydrofuran ring attached to a malonic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-3-yl)propanedioic acid typically involves the reaction of tetrahydrofuran with malonic acid derivatives. One common method is the alkylation of malonic acid with 3-bromotetrahydrofuran under basic conditions. The reaction proceeds as follows:

    Reactants: Malonic acid, 3-bromotetrahydrofuran, and a base (e.g., sodium ethoxide).

    Conditions: The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

    Procedure: The base deprotonates the malonic acid, forming a carbanion that subsequently attacks the electrophilic carbon in 3-bromotetrahydrofuran, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-3-yl)propanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The tetrahydrofuran ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(tetrahydrofuran-3-yl)malonic acid derivatives, while reduction can produce 2-(tetrahydrofuran-3-yl)propanediol .

Scientific Research Applications

2-(Oxolan-3-yl)propanedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Oxolan-3-yl)propanedioic acid involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. The tetrahydrofuran ring and malonic acid moiety contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Malonic Acid: A simple dicarboxylic acid with the formula C3H4O4.

    Succinic Acid: Another dicarboxylic acid with the formula C4H6O4, commonly found in the citric acid cycle.

    Glutaric Acid: A five-carbon dicarboxylic acid with the formula C5H8O4.

Uniqueness

2-(Oxolan-3-yl)propanedioic acid is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-(oxolan-3-yl)propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c8-6(9)5(7(10)11)4-1-2-12-3-4/h4-5H,1-3H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUBKNURKXIOCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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